5-Formyl-2-methylbenzoic acid
Overview
Description
5-Formyl-2-methylbenzoic acid is a solid compound with a molecular weight of 164.16 . It has the IUPAC name 5-formyl-2-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Formyl-2-methylbenzoic acid is 1S/C9H8O3/c1-6-2-3-7 (5-10)4-8 (6)9 (11)12/h2-5H,1H3, (H,11,12) .Physical And Chemical Properties Analysis
5-Formyl-2-methylbenzoic acid is a solid compound . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of New Chemical Entities
- 5-Formyl-2-methylbenzoic acid has been utilized in the synthesis of novel compounds for treating hyperproliferative disorders, inflammatory disorders, and cancer. An example includes its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed by Novartis Pharmaceuticals Corporation (Kucerovy et al., 1997).
Preparation of Schiff Base Ligands
- Schiff base ligands have been synthesized using 5-Formyl-2-methylbenzoic acid, demonstrating its utility in the formation of complex molecules. These ligands are crucial in various chemical reactions and have been characterized through various spectroscopic methods (Cui Qing-xia, 2006).
Anticancer Activity
- Derivatives of 5-Formyl-2-methylbenzoic acid have shown potential in anticancer research. For instance, specific derivatives have exhibited increased activity against a panel of human tumor cell lines, indicating its relevance in developing new cancer treatments (Kumar et al., 2016).
Stability and Reactivity Studies
- The compound has been a subject in studies involving the stability and reactivity of organic compounds. Such research provides valuable insights into the properties of cyclopolic acid compounds and their derivatives, which are important in various chemical processes (Arsyad et al., 2021).
Exploration in Coordination Polymers
- Research has also explored the use of derivatives of 5-Formyl-2-methylbenzoic acid in forming coordination polymers with metals. This is significant in the field of materials science, particularly in the development of new materials with specific properties (Pedireddi et al., 2004).
Drug Synthesis and Characterization
- 5-Formyl-2-methylbenzoic acid plays a role in the synthesis and characterization of various drugs, illustrating its importance in pharmaceutical research. This includes the synthesis of compounds like Chloranthraniliprole, used in pest control (Zheng Jian-hong, 2012).
Photocatalytic Degradation Studies
- The compound has been studied in the context of photocatalytic reactions, especially in the degradation of organic compounds in aqueous suspensions. This is relevant for environmental chemistry and pollution control (Wang et al., 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .
Relevant Papers I found some references to 5-Formyl-2-methylbenzoic acid in the literature , but I couldn’t retrieve the full text of these papers to provide a detailed analysis.
properties
IUPAC Name |
5-formyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVDVVGJOWHJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methylbenzoic acid | |
CAS RN |
105650-34-8 | |
Record name | 5-formyl-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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